molecular formula C15H12N4O6 B3869496 N'-(4-METHYL-3-NITROBENZOYL)-4-NITROBENZOHYDRAZIDE

N'-(4-METHYL-3-NITROBENZOYL)-4-NITROBENZOHYDRAZIDE

Cat. No.: B3869496
M. Wt: 344.28 g/mol
InChI Key: GHGBDUWEPGMOIX-UHFFFAOYSA-N
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Description

N’-(4-METHYL-3-NITROBENZOYL)-4-NITROBENZOHYDRAZIDE is a complex organic compound characterized by the presence of nitro and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-METHYL-3-NITROBENZOYL)-4-NITROBENZOHYDRAZIDE typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-METHYL-3-NITROBENZOYL)-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and catalysts like triethylamine.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-METHYL-3-NITROBENZOYL)-4-NITROBENZOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N’-(4-METHYL-3-NITROBENZOYL)-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrobenzoyl chloride
  • 4-Nitrobenzoyl chloride
  • 3-Nitrobenzoyl chloride

Uniqueness

N’-(4-METHYL-3-NITROBENZOYL)-4-NITROBENZOHYDRAZIDE is unique due to the presence of both nitro and benzoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .

Properties

IUPAC Name

4-methyl-3-nitro-N'-(4-nitrobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-9-2-3-11(8-13(9)19(24)25)15(21)17-16-14(20)10-4-6-12(7-5-10)18(22)23/h2-8H,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGBDUWEPGMOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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